molecular formula C18H19BrN2O4S B3665018 4-Bromo-N-(2-methoxyphenyl)-3-(pyrrolidine-1-sulfonyl)benzamide

4-Bromo-N-(2-methoxyphenyl)-3-(pyrrolidine-1-sulfonyl)benzamide

Cat. No.: B3665018
M. Wt: 439.3 g/mol
InChI Key: WYIGIRBSDPEPFO-UHFFFAOYSA-N
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Description

4-Bromo-N-(2-methoxyphenyl)-3-(pyrrolidine-1-sulfonyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-(2-methoxyphenyl)-3-(pyrrolidine-1-sulfonyl)benzamide typically involves multiple steps, including:

    Bromination: Introduction of a bromine atom to the benzene ring.

    Methoxylation: Addition of a methoxy group to the phenyl ring.

    Sulfonylation: Attachment of a sulfonyl group to the pyrrolidine ring.

    Amidation: Formation of the benzamide structure.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the pyrrolidine ring.

    Reduction: Reduction reactions could target the bromine atom or the sulfonyl group.

    Substitution: The bromine atom is a potential site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could replace the bromine atom with another functional group.

Scientific Research Applications

4-Bromo-N-(2-methoxyphenyl)-3-(pyrrolidine-1-sulfonyl)benzamide could have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigation of its pharmacological properties and potential therapeutic uses.

    Industry: Possible applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. It might interact with enzymes, receptors, or other proteins, influencing various molecular pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-N-(2-methoxyphenyl)benzamide: Lacks the pyrrolidine-1-sulfonyl group.

    N-(2-methoxyphenyl)-3-(pyrrolidine-1-sulfonyl)benzamide: Lacks the bromine atom.

    4-Bromo-3-(pyrrolidine-1-sulfonyl)benzamide: Lacks the methoxy group.

Uniqueness

The presence of all three functional groups (bromine, methoxy, and pyrrolidine-1-sulfonyl) in 4-Bromo-N-(2-methoxyphenyl)-3-(pyrrolidine-1-sulfonyl)benzamide makes it unique and potentially more versatile in its applications compared to similar compounds.

Properties

IUPAC Name

4-bromo-N-(2-methoxyphenyl)-3-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O4S/c1-25-16-7-3-2-6-15(16)20-18(22)13-8-9-14(19)17(12-13)26(23,24)21-10-4-5-11-21/h2-3,6-9,12H,4-5,10-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYIGIRBSDPEPFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)Br)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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